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For researchers, scientists, and drug development professionals, the stability of
oligonucleotides is a critical factor in the development of therapeutic and diagnostic
applications. Unmodified oligonucleotides are rapidly degraded by nucleases in biological
systems, limiting their efficacy. Glycol Nucleic Acid (GNA) modification has emerged as a
promising strategy to enhance nuclease resistance, offering significant advantages over
traditional modifications.

This guide provides an objective comparison of the nuclease resistance of GNA-modified
oligonucleotides against other common stabilization chemistries, supported by available
experimental data. We also provide a detailed methodology for a common nuclease resistance
assay to aid in the evaluation of modified oligonucleotides.

Enhanced Stability of GNA-Modified
Oligonucleotides

GNA is an acyclic nucleic acid analog that imparts exceptional stability to oligonucleotides. The
incorporation of GNA nucleotides, particularly at the 3'-end, has been shown to provide robust
protection against 3'-exonucleases, a major source of degradation in serum.[1][2][3][4] Studies
have demonstrated that (S)-GNA modifications are well-tolerated in small interfering RNAs
(siRNAs) and can lead to improved in vitro potency when compared to the (R)-GNA
enantiomer.[1][2][5] Furthermore, GNA-modified SIRNAs have exhibited an improved safety
profile in human clinical applications.[1][2]
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The unique acyclic backbone of GNA is thought to sterically hinder the approach of nucleases,
thereby preventing cleavage of the phosphodiester bonds. This inherent resistance makes
GNA an attractive modification for antisense oligonucleotides and other nucleic acid-based
therapeutics where prolonged in vivo activity is essential.[6]

Comparative Nuclease Resistance

The following table summarizes available data on the nuclease resistance of GNA-modified
oligonucleotides compared to unmodified DNA and other common modifications like Locked
Nucleic Acid (LNA) and Phosphorothioates (PS). It is important to note that the data is compiled
from various studies and direct head-to-head comparisons under identical conditions are
limited.

Oligonucleotide
Modification

Nuclease Source

Half-life | %
Degradation

Reference

Unmodified DNA (3'-
TT)

Snake Venom

Phosphodiesterase

< 1 hour

[7]

Phosphorothioate Provides some
) Snake Venom )
(PS) (single 3' ) protection, but less [7]
) Phosphodiesterase
linkage) than GNA
(S)-GNA (two 3'
) Snhake Venom
residues) + 3' PS ) > 7 hours [7]
_ Phosphodiesterase
linkage
Unmaodified
Human Serum 1.5 hours [2]

Oligodeoxynucleotide

LNA-modified

Oligonucleotide

Human Serum

Significantly increased
compared to

unmodified

[1](2]8]

2'-O-Methyl modified

Oligonucleotide

Human Serum

Half-life of 12 hours
(gapmer)

[9]

Phosphorothioate
(PS) modified

Oligonucleotide

Human Serum

Half-life of 10 hours
(gapmer)

[°]
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Disclaimer: The data presented in this table are sourced from different studies and may not be
directly comparable due to variations in experimental conditions.

Experimental Protocol: 3'-Exonuclease Degradation
Assay

This protocol describes a typical in vitro assay to evaluate the resistance of modified
oligonucleotides to 3'-exonuclease degradation, using an enzyme such as snake venom
phosphodiesterase (SVPD).

Materials:

o 5'-radiolabeled (e.qg., 32P) or fluorescently labeled oligonucleotides (unmodified control and
modified versions)

e Snake Venom Phosphodiesterase (SVPD)

» Reaction Buffer (e.g., 100 mM Tris-HCI pH 8.5, 100 mM NaCl, 14 mM MgClz2)
e Stop Solution (e.g., formamide loading buffer with 50 mM EDTA)

e Denaturing polyacrylamide gel (e.g., 20%)

o Gel electrophoresis apparatus and power supply

» Phosphorimager or fluorescence scanner

 Incubator or water bath at 37°C

Procedure:

» Oligonucleotide Preparation: Resuspend labeled oligonucleotides in nuclease-free water to a
final concentration of 1 uM.

o Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by
combining the reaction buffer, the labeled oligonucleotide, and nuclease-free water to the
desired volume.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15338915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Enzyme Addition: Initiate the degradation reaction by adding a pre-determined amount of
SVPD to each tube. The optimal enzyme concentration should be determined empirically to
achieve a suitable degradation rate for the unmodified control.

¢ |ncubation: Incubate the reactions at 37°C.

» Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from
each reaction tube and immediately add them to tubes containing the stop solution to
guench the reaction.

o Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, followed by rapid
cooling on ice. Load the samples onto a denaturing polyacrylamide gel.

o Electrophoresis: Run the gel at a constant voltage until the desired separation of degradation
products is achieved.

 Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence
scanner. Quantify the intensity of the full-length oligonucleotide band at each time point.

o Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time
point relative to the 0-minute time point. The half-life (t1/2) of the oligonucleotide can be
determined by plotting the percentage of intact oligonucleotide versus time and fitting the
data to a one-phase decay model.

Experimental Workflow
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Caption: Workflow of a 3'-exonuclease degradation assay.

Conclusion

GNA modification represents a significant advancement in the field of oligonucleotide
therapeutics, offering superior nuclease resistance compared to unmodified oligonucleotides
and demonstrating advantages over some traditional modifications. The enhanced stability,
coupled with a favorable safety profile, positions GNA-modified oligonucleotides as a highly
promising platform for the development of next-generation nucleic acid-based drugs and
diagnostics. Further head-to-head studies will be invaluable in precisely quantifying the stability
of GNA relative to other modifications and guiding the rational design of future oligonucleotide
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GNA-Modified Oligonucleotides: A New Frontier in
Nuclease Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15338915#nuclease-resistance-of-gna-modified-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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